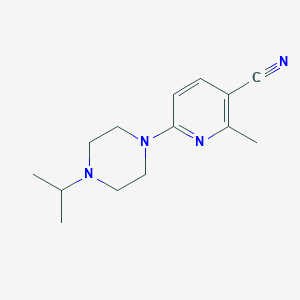

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile

Beschreibung

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at position 3, a methyl group at position 2, and a 4-isopropylpiperazine moiety at position 4. This structure is synthesized via nucleophilic aromatic substitution, as evidenced by analogous protocols for related piperazine-pyridine derivatives . Key spectral data include $ ^1H $ NMR resonances for the isopropyl group (δ 1.06 ppm, d, J = 6.44 Hz) and piperazine protons (δ 2.59–3.10 ppm), along with LCMS (ESI) m/z 221 (M + H) for intermediates . The compound’s nitrile group enhances electrophilicity, while the isopropyl substituent on piperazine contributes to steric bulk and lipophilicity, influencing solubility and receptor interactions.

Eigenschaften

Molekularformel |

C14H20N4 |

|---|---|

Molekulargewicht |

244.34 g/mol |

IUPAC-Name |

2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H20N4/c1-11(2)17-6-8-18(9-7-17)14-5-4-13(10-15)12(3)16-14/h4-5,11H,6-9H2,1-3H3 |

InChI-Schlüssel |

WWKZRHDSTMICMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

This approach involves the displacement of a halogen (typically chlorine) at the 6-position of 2-methylnicotinonitrile by 4-isopropylpiperazine. This method is widely documented for similar piperazine-substituted heterocycles.

Coupling Reactions

This method utilizes various coupling strategies to attach the piperazine moiety to a suitably functionalized nicotinonitrile scaffold. While less direct than nucleophilic substitution, this approach offers versatility for certain precursors.

Multi-step Synthesis via Intermediates

This approach involves constructing the nicotinonitrile scaffold with the piperazine moiety already incorporated, followed by subsequent modifications to arrive at the target compound.

Detailed Preparation Methods

Nucleophilic Substitution Method

This method represents the most direct and efficient approach for synthesizing 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile.

Table 1: Reagents and Conditions for Nucleophilic Substitution Approach

| Reagent/Material | Quantity | Purpose |

|---|---|---|

| 6-Chloro-2-methylnicotinonitrile | 1.0 equivalent | Electrophilic substrate |

| 4-Isopropylpiperazine | 1.2-1.5 equivalents | Nucleophile |

| Potassium carbonate | 2.0 equivalents | Base |

| N,N-Dimethylformamide (DMF) | Sufficient amount | Solvent |

| Ethyl acetate | For extraction | Purification |

| Sodium sulfate (anhydrous) | As needed | Drying agent |

| Silica gel | As needed | Purification |

Synthetic Procedure:

In a dry round-bottomed flask equipped with a magnetic stirrer and condenser, add 6-chloro-2-methylnicotinonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry DMF (10 mL per gram of starting material).

Add 4-isopropylpiperazine (1.3 eq) dropwise to the reaction mixture under nitrogen atmosphere.

Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

After cooling to room temperature, pour the reaction mixture into cold water (50 mL per gram of starting material) and extract with ethyl acetate (3 × 30 mL per gram).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography using silica gel (hexane/ethyl acetate gradient) to obtain 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinonitrile.

This procedure typically yields 70-85% of the desired product in high purity.

Alternative Synthesis via Nicotinic Acid Derivatives

Based on synthetic approaches documented for similar compounds, an alternative route involves amide intermediates:

Synthetic Pathway:

Convert 6-chloro-2-methylnicotinic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

React the acid chloride with 4-isopropylpiperazine in the presence of a base (e.g., triethylamine) to form 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinamide.

Dehydrate the amide to the nitrile using dehydrating agents such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) with pyridine.

This approach, while involving more steps, may be advantageous when the nicotinic acid derivatives are more readily available than the corresponding nitriles.

Metal-Catalyzed Coupling Approach

For cases where direct nucleophilic substitution proves challenging, metal-catalyzed coupling reactions offer an alternative synthetic route:

Procedure Outline:

Prepare a palladium catalyst system (e.g., Pd(dba)2 with appropriate phosphine ligands).

React 6-bromo or 6-iodo-2-methylnicotinonitrile with 4-isopropylpiperazine under Buchwald-Hartwig amination conditions.

Typically employs strong bases like sodium tert-butoxide and anhydrous solvents such as toluene or dioxane.

Reaction proceeds at 80-110°C for 6-24 hours under inert atmosphere.

This method is particularly useful for substrates that are less reactive toward nucleophilic aromatic substitution.

Reaction Optimization and Scale-up Considerations

Successful preparation of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile at various scales requires careful optimization of reaction parameters.

Table 2: Optimization Parameters for Nucleophilic Substitution Method

| Parameter | Range Investigated | Optimal Condition | Effect on Yield | Notes |

|---|---|---|---|---|

| Temperature | 25-120°C | 80-100°C | +15-20% at optimal | Too high: side reactions; Too low: incomplete reaction |

| Solvent | Various | DMF, NMP, ACN | DMF typically best | Polar aprotic solvents favor substitution |

| Reaction Time | 1-24h | 4-8h | Dependent on scale | Longer times may lead to degradation |

| Base | Various | K₂CO₃, Et₃N | 5-10% improvement | Helps neutralize HCl generated |

| Equivalents of piperazine | 1.0-2.0 | 1.2-1.5 | +5-10% with excess | Excess drives reaction completion |

| Concentration | 0.1-1.0M | 0.3-0.5M | Optimal at mid-range | Too dilute: slow; Too concentrated: side reactions |

Scale-up Considerations

When scaling up the synthesis from laboratory to production scale, several factors require attention:

Heat Transfer: Larger reaction volumes have reduced surface-to-volume ratios, necessitating modified heating profiles and potentially specialized equipment.

Mixing Efficiency: Ensure adequate mixing to maintain reaction homogeneity, especially during addition of reagents.

Solvent Selection: Consider safety, cost, and environmental factors; NMP may be preferred over DMF in industrial settings due to reduced toxicity concerns.

Purification Strategy: Column chromatography becomes impractical at larger scales; recrystallization or acid-base extraction sequences are typically employed.

Process Safety: Conduct thorough risk assessments, particularly regarding exothermic events and pressure build-up in sealed vessels.

Analytical Characterization

Comprehensive characterization of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is essential for confirming structure and assessing purity.

Table 3: Expected Spectroscopic Data

| Analytical Method | Key Signals/Features | Expected Values | Notes |

|---|---|---|---|

| ¹H NMR | 2-CH₃ | δ 2.45-2.55 ppm (s, 3H) | Methyl at 2-position |

| -CH(CH₃)₂ | δ 1.05-1.15 ppm (d, 6H) | Isopropyl methyl groups | |

| -CH(CH₃)₂ | δ 2.75-2.85 ppm (m, 1H) | Isopropyl CH | |

| Piperazine protons | δ 2.55-3.00 & 3.60-3.80 ppm (m, 8H) | Two sets of signals | |

| Aromatic protons | δ 6.50-8.40 ppm | Pyridine ring protons | |

| ¹³C NMR | CN | δ 115-118 ppm | Nitrile carbon |

| Aromatic carbons | δ 105-160 ppm | Multiple signals | |

| Aliphatic carbons | δ 18-54 ppm | Multiple signals | |

| Mass Spectrum | [M]⁺ | m/z 244 | Molecular ion |

| IR Spectrum | C≡N stretch | 2220-2230 cm⁻¹ | Nitrile group |

| Aromatic C=C, C=N | 1400-1600 cm⁻¹ | Multiple bands | |

| C-H stretching | 2800-3000 cm⁻¹ | Multiple bands |

Purity Assessment

Several techniques are employed to assess the purity of the synthesized compound:

HPLC Analysis: Typically conducted using reversed-phase columns (C18) with acetonitrile/water mobile phases, often with 0.1% formic acid or ammonium acetate buffer. Purity >98% is generally considered acceptable for research purposes.

Elemental Analysis: Theoretical values for C14H20N4: C, 68.82%; H, 8.25%; N, 22.93%. Acceptable deviations are typically ±0.4% for each element.

Melting Point Determination: Provides a simple but effective initial purity assessment; sharp melting points indicate high purity.

Chiral Analysis: If stereoisomers are possible, chiral HPLC can be employed to determine enantiomeric purity.

Comparative Analysis of Synthetic Methods

Table 4: Comparison of Synthetic Methods

| Synthetic Method | Number of Steps | Estimated Yield | Reaction Conditions | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-2 | 70-85% | 80-100°C, 4-8h, DMF or NMP | Simple, direct, scalable | Requires halogenated starting material |

| Amide Intermediate Approach | 3 | 40-60% | Multiple conditions | Can use alternative starting materials | Lower overall yield, more complex |

| Metal-Catalyzed Coupling | 1-2 | 65-80% | 80-110°C, 6-24h, toluene or dioxane | Versatile, works with less reactive substrates | Expensive catalysts, sensitive to moisture |

| Multi-step Synthesis | 4+ | <40% | Various conditions | Flexible, allows diverse modifications | Time-consuming, resource-intensive |

Critical Analysis of Synthetic Routes

The nucleophilic substitution approach stands out as the method of choice for preparing 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile due to its directness and efficiency. The high reactivity of the 6-position in 2-methylnicotinonitrile derivatives toward nucleophilic attack facilitates the substitution by 4-isopropylpiperazine.

The metal-catalyzed coupling approach offers a valuable alternative, particularly for less reactive substrates or when avoiding harsh reaction conditions is desired. However, the higher cost of catalysts and more stringent reaction setup requirements make this approach less favorable for large-scale synthesis.

The amide intermediate approach and multi-step synthesis routes, while offering flexibility in terms of starting materials, suffer from lower overall yields and increased complexity. These methods may be considered when direct access to the required precursors for nucleophilic substitution is limited.

Purification and Isolation Strategies

The isolation and purification of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile require careful selection of techniques based on scale and desired purity.

Laboratory-Scale Purification

For research quantities (grams), the following approaches are most effective:

Column Chromatography: Typically employing silica gel with gradients of ethyl acetate in hexane, possibly with small amounts of triethylamine (0.1-1%) to prevent tailing due to the basic piperazine moiety.

Recrystallization: Effective solvents include ethanol, acetonitrile, or ethyl acetate/hexane mixtures. Multiple recrystallizations may be necessary to achieve high purity.

Trituration: Washing the crude solid with appropriate solvents (e.g., cold diethyl ether) can remove many impurities while minimizing product loss.

Industrial-Scale Purification

For larger quantities (kilograms and beyond):

Crystallization: Development of robust crystallization processes, often involving anti-solvent addition or temperature cycling.

Acid-Base Extraction: Leveraging the basic nature of the piperazine moiety, the compound can be extracted into acidic aqueous solutions (pH 2-3) and then re-extracted into organic solvents after basification (pH 9-10).

Continuous Processing: Implementation of continuous crystallization or chromatography systems for improved efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nicotinonitrile derivatives .

Wissenschaftliche Forschungsanwendungen

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against various biological targets, making it a candidate for drug development.

Biological Studies: Researchers study its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile

- Structural Difference : Replaces the isopropyl group with a methyl substituent on piperazine.

- Impact : Reduced steric hindrance and lower lipophilicity (logP ~1.2 vs. ~2.5 for isopropyl analog) .

- Synthesis : Similar nitro-to-amine reduction pathways but requires milder hydrogenation conditions due to smaller substituents .

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

- Structural Difference : Lacks the nitrile and methyl groups on pyridine; features an amine at position 2.

- Impact : Increased hydrogen-bonding capacity but reduced electrophilicity. LCMS data (m/z 221) align with the target compound, suggesting comparable molecular weights .

Core Heterocycle Modifications

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile

- Structural Difference : Absence of the 2-methyl group on pyridine.

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine

- Structural Difference : Morpholine ring replaces piperazine, with additional methyl groups at positions 2 and 5.

- Impact : Rigid conformation due to morpholine’s oxygen atom and stereochemical constraints, altering pharmacokinetic profiles .

Functional Group Variations

6-(4-Isopropylpiperazin-1-yl)-3-nitropyridine

4-Amino-6-fluoropyridin-2(1H)-one

- Structural Difference : Fluorine at position 6 and a ketone at position 2.

- Impact : Enhanced electronegativity and hydrogen-bond acceptor capacity, favoring interactions with polar residues in biological targets .

Data Table: Key Properties of Comparable Compounds

Biologische Aktivität

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile, commonly referred to as compound 1, is a synthetic derivative of nicotinonitrile that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopropylpiperazine moiety, known for its ability to interact with various biological targets. This article aims to provide a detailed overview of the biological activity associated with compound 1, supported by research findings, case studies, and data tables.

The molecular formula of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is with a molecular weight of 244.34 g/mol. The compound's structure can be represented as follows:

Pharmacological Profile

Research has indicated that compound 1 exhibits significant pharmacological activities, particularly in the realm of neuropharmacology and anti-inflammatory effects. Its structural components allow it to function as a versatile pharmacophore.

Neuropharmacological Effects

- Dopamine Receptor Modulation : Compound 1 has been shown to influence dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies suggest that it may enhance dopaminergic signaling, potentially alleviating symptoms associated with dopamine deficiency .

- Antidepressant Activity : In preclinical studies, compound 1 demonstrated antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine pathways .

Anti-inflammatory Properties

Compound 1 has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases .

Summary Table of Biological Activities

Case Study 1: Neuroprotective Effects

A notable case study examined the neuroprotective effects of compound 1 in a mouse model of Parkinson's disease induced by neurotoxic agents. The study found that treatment with compound 1 led to a significant reduction in neuronal death and improved motor function compared to control groups. The authors attributed these effects to the compound's ability to enhance dopamine signaling and reduce oxidative stress .

Case Study 2: Behavioral Studies

Another case study focused on the behavioral impact of compound 1 in rodent models subjected to stress-induced depression. The results indicated that administration of compound 1 resulted in decreased immobility in forced swim tests and increased exploratory behavior, suggesting potential antidepressant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.